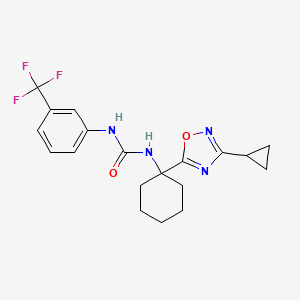

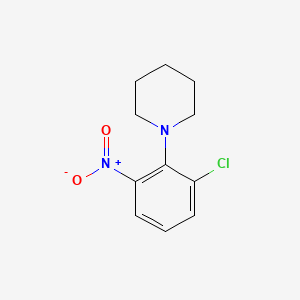

![molecular formula C14H14N2O4 B2462448 N-[(E)-furan-2-ylmethylideneamino]-2-(4-methoxyphenoxy)acetamide CAS No. 328541-33-9](/img/structure/B2462448.png)

N-[(E)-furan-2-ylmethylideneamino]-2-(4-methoxyphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[(E)-furan-2-ylmethylideneamino]-2-(4-methoxyphenoxy)acetamide” is a chemical compound that has been studied in the context of organic chemistry . It is known to undergo reactions with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid .

Synthesis Analysis

The compound has been synthesized by reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid . The reaction was initiated by potassium hydride .

Scientific Research Applications

Synthesis and Reactivity

The synthesis of compounds involving furan moieties, such as N-[(E)-furan-2-ylmethylideneamino]-2-(4-methoxyphenoxy)acetamide, is a key area of research. Studies have explored the reaction of chromium carbene complexes with acetylenes to produce furan and phenol products, highlighting the construction of new aromatic nuclei and the mechanistic aspects of these reactions (McCullum et al., 1988). This research is fundamental in understanding the reactivity of furan derivatives and their potential applications in synthetic chemistry.

Antifungal Activities

The synthesis and antifungal effects of heterocyclic compounds, including those with furan structures, have been investigated. For instance, 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives have shown significant antifungal activity against various fungi species, comparing favorably with ketoconazole, a standard antifungal drug (Kaplancıklı et al., 2013). This highlights the potential of furan derivatives in developing new antifungal agents.

Methodological Advancements

Research into methodological advancements for synthesizing furan derivatives, including In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reactions, has been conducted to afford 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives efficiently (Reddy et al., 2012). Such methodologies are crucial for expanding the toolkit available to synthetic chemists, enabling the creation of complex molecules for various applications.

Polymer Chemistry

The compound's relevance extends to polymer chemistry, where derivatives of 4-methoxyphenylacetic acid (a compound structurally related to this compound) have been synthesized and polymerized. These polymers are designed to support pharmacological residues with complementary actions, offering insights into the synthesis and stereochemistry of polymeric derivatives with potential biomedical applications (Román & Gallardo, 1992).

Green Chemistry

In the realm of green chemistry, catalytic hydrogenation has been explored for synthesizing derivatives of this compound, showcasing environmentally friendly approaches to obtain valuable intermediates for the production of dyes and other materials (Zhang, 2008).

Safety and Hazards

properties

IUPAC Name |

N-[(E)-furan-2-ylmethylideneamino]-2-(4-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-18-11-4-6-12(7-5-11)20-10-14(17)16-15-9-13-3-2-8-19-13/h2-9H,10H2,1H3,(H,16,17)/b15-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQUSZKOUNJIQJ-OQLLNIDSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,3-dioxoisoindol-2-yl)butyl]-3,4-difluoro-N-(4-methylphenyl)benzamide](/img/structure/B2462366.png)

![(E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2462369.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide](/img/structure/B2462370.png)

![1-Ethyl-N-[1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,2-dimethylimidazole-4-sulfonamide](/img/structure/B2462371.png)

![Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B2462384.png)

![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2462386.png)

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2462387.png)

![3-[(Methoxycarbonyl)oxy]-2-methylidenebutanenitrile](/img/structure/B2462388.png)